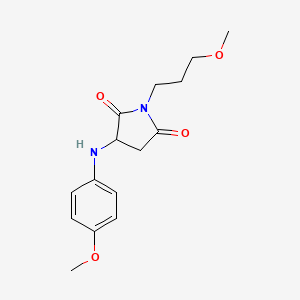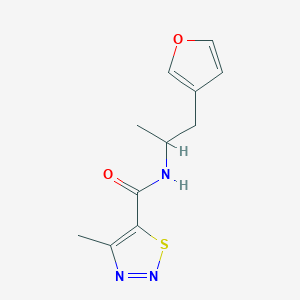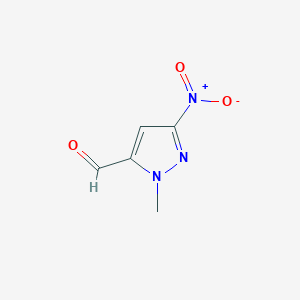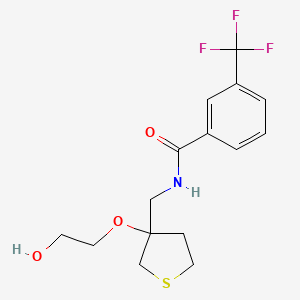![molecular formula C16H15N3O3S2 B2483454 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 899976-06-8](/img/structure/B2483454.png)
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C16H15N3O3S2 and its molecular weight is 361.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Cascade Reactions The research into thioureido-acetamides has highlighted their utility as starting materials for various heterocyclic syntheses through one-pot cascade reactions. These compounds have demonstrated excellent atom economy in producing diverse heterocyclic structures, such as 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, indicating a broad range of applications in creating functionalized heterocycles for potential use in pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).
Insecticidal Applications Another significant application involves the use of derivatives as precursors for synthesizing various heterocycles with insecticidal properties. The study on the synthesis and insecticidal assessment against the cotton leafworm, Spodoptera littoralis, provides a foundation for developing novel insecticides, showcasing the role of these compounds in agricultural chemistry (Fadda et al., 2017).
Antitumor Activity The antitumor activity evaluation of new derivatives bearing different heterocyclic rings emphasizes the potential therapeutic applications of these compounds. The screening against various human tumor cell lines underscores their significance in the search for new cancer treatments, highlighting the versatility of these compounds in medicinal chemistry (Yurttaş et al., 2015).
Antimicrobial Activity Research into the antibacterial evaluation of 1,4-Disubstituted 1,2,3-Triazoles tethering bioactive benzothiazole nucleus demonstrates the antimicrobial potential of these derivatives. The significant activity against both gram-positive and gram-negative bacteria points to their applicability in developing new antibacterial agents, which is crucial given the rising resistance to existing antibiotics (Rezki, 2016).
Synthesis and Characterization The synthesis and characterization of novel derivatives as potent antibacterial agents further exemplify the broad utility of these compounds in pharmaceutical research. The development of these derivatives and their in-vitro antibacterial activity against various bacterial strains underscore the ongoing need for new drug candidates in combating bacterial infections (Bhoi et al., 2015).
Mechanism of Action
Target of Action
The primary target of the compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is the ATP-sensitive potassium (KATP) channels . These channels play a crucial role in regulating insulin secretion and vascular smooth muscle tissue .
Mode of Action
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide interacts with its targets, the KATP channels, by activating them . This activation leads to the inhibition of insulin secretion from pancreatic B cells .
Biochemical Pathways
The activation of KATP channels by 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide affects the insulin secretion pathway . This results in downstream effects such as the regulation of glucose metabolism.
Result of Action
The molecular and cellular effects of the action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide include the inhibition of insulin secretion from pancreatic B cells . This can have significant effects on the regulation of glucose levels in the body.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-11-6-2-3-7-12(11)17-15(20)10-23-16-18-13-8-4-5-9-14(13)24(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVMQOOCMHWQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-(2,5-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2483385.png)
![9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2483388.png)

![3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2483390.png)


